molecular formula C11H10N2O2 B1439067 Ethyl quinazoline-2-carboxylate CAS No. 869299-42-3

Ethyl quinazoline-2-carboxylate

Cat. No.: B1439067
CAS No.: 869299-42-3
M. Wt: 202.21 g/mol
InChI Key: QFABTMLXPTVXSX-UHFFFAOYSA-N
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Description

Ethyl quinazoline-2-carboxylate is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral properties . This compound, specifically, is a compound of interest in medicinal chemistry and organic synthesis.

Mechanism of Action

Target of Action

The primary targets of Ethyl quinazoline-2-carboxylate are currently unknown. As a derivative of quinazoline, it may share similar targets with other quinazoline compounds . .

Mode of Action

It is likely that it interacts with its targets in a manner similar to other quinazoline derivatives . These interactions could lead to changes in cellular processes, but more research is needed to elucidate these mechanisms.

Biochemical Pathways

This compound may affect various biochemical pathways due to its potential interactions with multiple targets. Quinazoline derivatives have been shown to impact a broad range of biological activities, suggesting that this compound could similarly influence multiple pathways . .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of quinazoline derivatives, it is plausible that this compound could have a wide range of effects at the molecular and cellular levels . More research is needed to elucidate these effects.

Biochemical Analysis

Biochemical Properties

Ethyl quinazoline-2-carboxylate plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of nucleotides. These interactions often involve the binding of this compound to the active sites of enzymes, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Additionally, it has been shown to alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition or activation of enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular metabolism, and induction of apoptosis . Threshold effects have been observed, where the compound’s effects become more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of nucleotides, amino acids, and other biomolecules . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell . For example, this compound can inhibit the activity of enzymes involved in nucleotide synthesis, leading to reduced levels of nucleotides and subsequent effects on DNA and RNA synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . These interactions can influence the localization and accumulation of this compound within specific tissues or organelles . For instance, binding to specific transporters can enhance the uptake of this compound into cells, while interactions with binding proteins can affect its distribution within the cytoplasm or nucleus.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl quinazoline-2-carboxylate can be synthesized through various methods. One common approach involves the condensation of anthranilamide with ethyl oxalate under reflux conditions . Another method includes the reaction of aniline with ethyl glyoxalate in the presence of a catalyst to form the quinazoline ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl quinazoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

Ethyl quinazoline-2-carboxylate has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications in the treatment of cancer, inflammation, and bacterial infections.

    Industry: this compound is used in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

  • Quinazoline-2,4-dicarboxylate
  • Dihydroquinazoline derivatives
  • Substituted quinazoline derivatives

Comparison: Ethyl quinazoline-2-carboxylate is unique due to its specific ethyl ester functional group, which can influence its solubility, reactivity, and biological activity. Compared to other quinazoline derivatives, it may exhibit different pharmacokinetic properties and therapeutic potentials .

Properties

IUPAC Name

ethyl quinazoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-2-15-11(14)10-12-7-8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFABTMLXPTVXSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653759
Record name Ethyl quinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869299-42-3
Record name Ethyl quinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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